Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an ethenyl group, and an oxa-azaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethenyl-7-oxa-2-azaspiro[35]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate stands out due to its ethenyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 3-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-5-11-14(6-8-17-9-7-14)10-15(11)12(16)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
InChI Key |
QRWOHDXIEMHWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C=C)CCOCC2 |
Origin of Product |
United States |
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